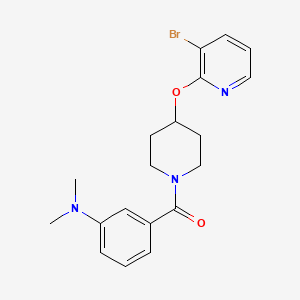
3-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is likely to be a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a pyrrolidinone ring, a methoxyphenyl group, and a benzenesulfonamide moiety. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the pyrrolidinone ring might undergo reactions at the carbonyl group, while the benzenesulfonamide moiety could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group and the nonpolar aromatic rings could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Photodynamic Therapy Applications
Photosensitizers for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms. Their remarkable potential as Type II photosensitizers suggests their utility in treating cancer through PDT, leveraging their spectroscopic, photophysical, and photochemical properties in a targeted manner (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition for Disease Management
Carbonic Anhydrase Inhibitors : Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been evaluated for their affinity and selectivity against human carbonic anhydrases I-XIV. These compounds have shown significant inhibitory activity against cancer-related carbonic anhydrase IX, with low nanomolar affinity. This highlights their potential for further development as selective inhibitors for specific carbonic anhydrase isozymes, which could have therapeutic implications in cancer and other diseases (Balandis et al., 2020).
Agricultural Herbicide Selectivity
Mechanism of Selectivity in Cereals : The selectivity of chlorsulfuron, a herbicide with structural similarities, for small grains over broadleaf plants has been attributed to the differential metabolism of the herbicide between these plant types. Cereal crops rapidly metabolize chlorsulfuron to an inactive form, whereas sensitive broadleaf plants do not, highlighting a biological basis for herbicide selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
properties
IUPAC Name |
3-chloro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-7-5-15(6-8-16)21-12-13(9-18(21)22)11-20-26(23,24)17-4-2-3-14(19)10-17/h2-8,10,13,20H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNNYIGLMRULTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)
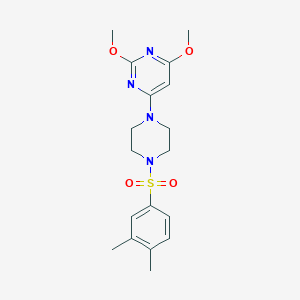

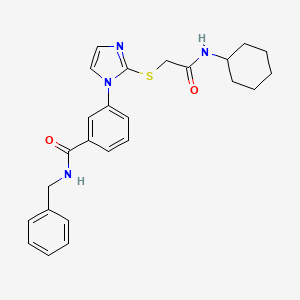
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)
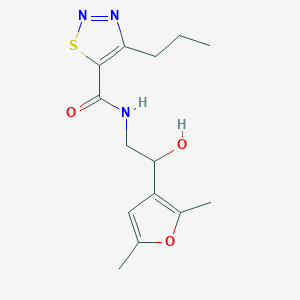
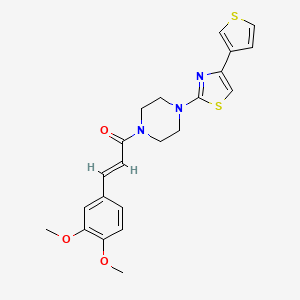

![N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2986226.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)

